GW 441756

概要

説明

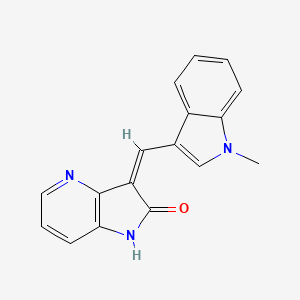

GW 441756: は、神経成長因子受容体チロシンキナーゼA(TrkA)の強力で選択的な阻害剤として知られる合成有機化合物です。 この化合物は、2ナノモルという阻害濃度(IC50)でTrkAを阻害する能力があるため、科学研究で広く使用されています 。 この化合物の分子式はC17H13N3O、分子量は275.3グラム/モルです .

準備方法

合成経路と反応条件: GW 441756の合成は、ピロロ[3,2-b]ピリジン-2-オンコア構造の形成を伴います。合成経路には、一般的に以下の手順が含まれます。

インドール誘導体の形成: 合成は、アニリンとグリオキサールの縮合を含む一連の反応によって達成されるインドール誘導体の調製から始まります。

環化: インドール誘導体は環化してピロロ[3,2-b]ピリジン-2-オンコアを形成します。

官能基化: コア構造は、その後、さまざまな置換基を導入することによって官能基化され、所望の化学的性質が得られます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。 この化合物は、再結晶やクロマトグラフィーなどの手法を用いて通常精製されます .

化学反応の分析

反応の種類: GW 441756は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、追加の官能基を導入するために酸化することができます。

還元: 還元反応は、化合物の構造と反応性を修飾するために使用できます。

置換: 置換反応は、分子内の特定の原子または基を置換することを可能にします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応は、通常、ハロゲンや求核剤などの試薬を制御された条件下で使用します。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。

化学: TrkAとその下流シグナル伝達経路の阻害を研究するためのツール化合物として使用されます。

生物学: 神経成長因子シグナル伝達と神経細胞の分化に関する研究で使用されます。

医学: 特定のがんや神経変性疾患など、異常なTrkA活性に関連する病状の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Cancer Research

Inhibition of Tumor Growth and Metastasis

GW 441756 has been extensively studied for its role in inhibiting tumor growth and metastasis in various cancer types. Notably, it has shown efficacy in prostate cancer models. In vivo studies demonstrated that treatment with this compound significantly reduced tumor metastasis in male NOD/SCID mice injected with PC3 luciferase-expressing cells. The treated group exhibited a notable decrease in bioluminescence signals associated with metastatic sites compared to controls, indicating the compound's potential as a therapeutic agent against aggressive prostate cancer .

Triple-Negative Breast Cancer

In the context of triple-negative breast cancer, this compound has been shown to reverse the effects of nerve growth factor on cell migration and invasion. The compound prevents the assembly of signaling complexes that promote tumor aggressiveness, thereby inhibiting processes critical for cancer progression, such as extracellular matrix remodeling mediated by matrix metalloproteinases .

Table 1: Summary of this compound Applications in Cancer Research

Neurobiology

Modulation of Neurotrophic Signaling

This compound is utilized to study the role of TrkA signaling in neuronal differentiation and survival. Research indicates that inhibition of TrkA by this compound can block neurotrophin-induced neuronal cell death, highlighting its potential for neuroprotective applications . For instance, experiments involving oligodendrocyte precursor cells demonstrated that this compound could mitigate the negative effects of metabolic challenges on cell survival and differentiation .

Cell Proliferation Studies

In vitro studies have shown that this compound effectively reduces cell proliferation across various cancer cell lines. For example, it was observed that this compound inhibited the proliferation of SK-ES-1 cells at multiple concentrations (0.1 μM to 15 μM), with an IC50 value calculated at approximately 1.13 μM . This suggests its utility not only in cancer research but also in understanding the basic mechanisms of cell cycle regulation influenced by TrkA activity.

Mechanistic Insights

Cell Signaling Pathways

This compound's mechanism involves the inhibition of TrkA signaling pathways that are often aberrantly activated in cancers. By blocking TrkA activity, this compound disrupts downstream signaling cascades associated with cell survival and proliferation, including pathways involving AKT and MAPK . This makes it a valuable tool for dissecting the complexities of neurotrophic signaling and its implications in oncogenesis.

作用機序

GW 441756は、神経成長因子受容体チロシンキナーゼA(TrkA)を選択的に阻害することによって効果を発揮します。この化合物は、TrkAの活性部位に結合し、神経成長因子による活性化を防ぎます。この阻害は、細胞生存、分化、アポトーシスに関与する下流シグナル伝達経路をブロックします。 この化合物は、他のキナーゼよりもTrkAに対して高い選択性を示すため、標的阻害がオフターゲット効果を最小限に抑えられます .

類似の化合物との比較

類似の化合物:

K252a: より幅広いキナーゼ阻害プロファイルを持つ別のTrkA阻害剤。

AG879: 異なる化学構造を持つTrkAの選択的阻害剤。

CEP-701: がん研究で使用されるTrkA阻害剤。

This compoundの独自性: this compoundは、TrkAに対する高い効力と選択性によりユニークです。2ナノモルというIC50でTrkAを阻害する能力は、入手可能な最も強力なTrkA阻害剤の1つです。 さらに、他のキナーゼに対する選択性により、オフターゲット効果が発生する可能性が低くなり、研究および潜在的な治療用途における貴重なツールとなります .

類似化合物との比較

K252a: Another TrkA inhibitor with a broader kinase inhibition profile.

AG879: A selective inhibitor of TrkA with a different chemical structure.

CEP-701: A TrkA inhibitor used in cancer research.

Uniqueness of GW 441756: this compound is unique due to its high potency and selectivity for TrkA. Its ability to inhibit TrkA with an IC50 of 2 nanomolar makes it one of the most potent TrkA inhibitors available. Additionally, its selectivity over other kinases reduces the likelihood of off-target effects, making it a valuable tool in research and potential therapeutic applications .

生物活性

GW 441756 is a selective inhibitor of the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA), exhibiting significant potential in various biomedical applications, particularly in pain management and cancer therapy. This article will explore its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.

- Chemical Name : 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one

- Purity : ≥99%

- IC50 : 2 nM for TrkA inhibition

- Selectivity : Over 100-fold selectivity compared to other kinases .

This compound selectively inhibits TrkA, which plays a crucial role in mediating the effects of NGF on neuronal survival and differentiation. By blocking this receptor, this compound can modulate various signaling pathways associated with pain and tumor growth.

Inhibition of Neurite Outgrowth

This compound has been shown to completely inhibit NGF-induced neurite outgrowth in PC12 cells. This effect is significant as it demonstrates the compound's ability to interfere with neurotrophic signaling pathways that are critical for neuronal development and survival .

Impact on Cancer Cell Proliferation

Research indicates that this compound reduces proliferation in various cancer cell lines. For instance:

- SK-ES-1 cells : IC50 = 1.13 μM

- RD-ES cells : IC50 = 1.94 μM

These findings suggest that this compound may be effective in treating cancers that exhibit TrkA activation .

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease (PDAPP mice), this compound treatment increased levels of soluble amyloid precursor protein alpha (sAβPPα) while decreasing amyloid-beta (Aβ) levels. This paradoxical effect suggests potential therapeutic benefits in neurodegenerative conditions where TrkA signaling is implicated .

Urinary Bladder Inflammation

In a study involving acute bladder inflammation induced by cyclophosphamide (CYP), administration of this compound showed a reduction in mechanical hyperalgesia, indicating its potential as an analgesic agent in inflammatory pain conditions .

Summary of Research Findings

| Study | Model | Key Findings |

|---|---|---|

| Et al., Pain Rep (2018) | Clinical pain disorder tissues | Role of TrkA in neuronal sensitization |

| Rees et al., Oncotarget (2016) | Cancer cell lines | Correlation between chemical sensitivity and gene expression |

| Edwards et al., J Natl Cancer Inst (2011) | Glioma invasion | Effect of connective tissue growth factor on glioma |

| Lawn et al., Nat Chem Biol (2015) | Brain tumor cells | Neurotrophin signaling promotes growth |

特性

IUPAC Name |

(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQLECPAXXYTR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127130 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504433-24-3 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。